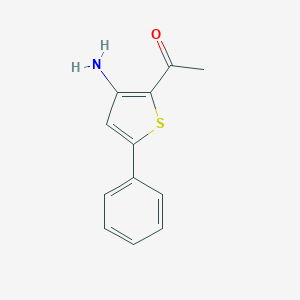

2-Acetyl-3-Amino-5-Phenylthiophene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 28.4 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-amino-5-phenylthiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c1-8(14)12-10(13)7-11(15-12)9-5-3-2-4-6-9/h2-7H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHOJPMILKVSAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(S1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384564 | |

| Record name | 2-Acetyl-3-Amino-5-Phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729545 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

105707-24-2 | |

| Record name | 2-Acetyl-3-Amino-5-Phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 105707-24-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Acetyl-3-Amino-5-Phenylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Acetyl-3-Amino-5-Phenylthiophene, a substituted aminothiophene of interest in medicinal chemistry and drug development. The core of this synthesis is the well-established Gewald reaction, a versatile multicomponent reaction for the formation of polysubstituted 2-aminothiophenes.

Core Synthesis Mechanism: The Gewald Reaction

The synthesis of this compound proceeds via the Gewald three-component reaction.[1] This reaction involves the condensation of an aldehyde (phenylacetaldehyde), an active methylene nitrile (3-oxobutanenitrile, also known as acetoacetonitrile), and elemental sulfur in the presence of a basic catalyst.[1]

The reaction mechanism can be described in three key stages:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between phenylacetaldehyde and 3-oxobutanenitrile. The base deprotonates the active methylene group of 3-oxobutanenitrile, forming a carbanion that acts as a nucleophile, attacking the carbonyl carbon of phenylacetaldehyde. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate, (E)-2-cyano-3-phenylbut-2-en-1-one.

-

Michael Addition of Sulfur: Elemental sulfur, activated by the basic medium, undergoes a nucleophilic attack by the carbanion of the α,β-unsaturated nitrile. This forms a thiolate intermediate.

-

Cyclization and Tautomerization: The thiolate intermediate then undergoes an intramolecular cyclization by attacking the cyano group. A subsequent tautomerization of the resulting imine leads to the formation of the stable, aromatic 2-aminothiophene ring.

Experimental Protocols

Materials:

-

Phenylacetaldehyde

-

3-Oxobutanenitrile (Acetoacetonitrile)

-

Elemental Sulfur

-

Morpholine (or another suitable base like triethylamine or piperidine)

-

Ethanol (or another suitable solvent like methanol or DMF)

-

Hydrochloric Acid (for work-up)

-

Ethyl Acetate (for extraction)

-

Hexane (for recrystallization)

-

Anhydrous Sodium Sulfate

Representative Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylacetaldehyde (1.0 eq), 3-oxobutanenitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

-

Addition of Base: To the stirred suspension, add morpholine (0.5-1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water. Acidify the mixture with dilute hydrochloric acid to a pH of 5-6.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure this compound.

Data Presentation

Table 1: Reactants and Expected Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Phenylacetaldehyde | C₈H₈O | 120.15 | Aldehyde Component |

| 3-Oxobutanenitrile | C₄H₅NO | 83.09 | Active Methylene Nitrile |

| Elemental Sulfur | S | 32.07 | Sulfur Source |

| This compound | C₁₂H₁₁NOS | 217.29 | Product |

Table 2: Representative Reaction Conditions and Expected Outcomes

| Parameter | Condition | Notes |

| Stoichiometry | Aldehyde:Nitrile:Sulfur (1:1:1.1) | A slight excess of sulfur is common. |

| Base | Morpholine (0.5-1.0 eq) | Other bases like triethylamine or piperidine can be used. |

| Solvent | Ethanol | Methanol or DMF are also effective. |

| Temperature | Reflux (approx. 78 °C) | Reaction temperature will vary with the solvent used. |

| Reaction Time | 2-4 hours | Monitor by TLC for completion. |

| Yield | Moderate to Good | Yields for Gewald reactions typically range from 40-80%. |

| Purification | Column Chromatography/Recrystallization | Essential to obtain a pure product. |

Mandatory Visualization

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic peaks for the aromatic protons of the phenyl and thiophene rings, the amino protons (which may be broad), and the methyl protons of the acetyl group.

-

¹³C NMR will show distinct signals for the carbonyl carbon, the carbons of the thiophene and phenyl rings, and the methyl carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (typically two bands in the range of 3300-3500 cm⁻¹), the C=O stretching of the acetyl group (around 1650-1680 cm⁻¹), and C=C stretching of the aromatic rings.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (217.29 g/mol ) and provide information about its fragmentation pattern.

-

Melting Point: A sharp melting point is indicative of a pure compound.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to optimize the presented representative protocol to suit their specific laboratory conditions and available resources.

References

Synthese von 2-Acetyl-3-amino-5-phenylthiophen mittels Gewald-Reaktion: Ein technischer Leitfaden

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung stellt dieser technische Leitfaden eine eingehende Untersuchung der Gewald-Synthese zur Herstellung von 2-Acetyl-3-amino-5-phenylthiophen dar. Dieses Dokument beschreibt die zugrunde liegenden Mechanismen, detaillierte experimentelle Protokolle und die für diese wichtige heterozyklische Verbindung relevanten quantitativen Daten.

Die Gewald-Reaktion, eine leistungsstarke Eintopf-Mehrkomponentenreaktion, ist eine fundamentale Methode zur Synthese von hochsubstituierten 2-Aminothiophenen.[1] Diese Reaktion, benannt nach ihrem Entdecker Karl Gewald, beinhaltet typischerweise die Kondensation einer Keton- oder Aldehydverbindung mit einem α-Cyanoester in Gegenwart von elementarem Schwefel und einer Base.[2] Die Vielseitigkeit und die milden Reaktionsbedingungen der Gewald-Synthese machen sie zu einem wertvollen Werkzeug in der medizinischen Chemie und der Materialwissenschaft, insbesondere bei der Synthese von Thiophenderivaten, die als wichtige Bausteine für verschiedene pharmazeutisch wirksame Verbindungen dienen.

Reaktionsübersicht und Mechanismus

Die Synthese von 2-Acetyl-3-amino-5-phenylthiophen über die Gewald-Reaktion erfordert sorgfältig ausgewählte Ausgangsmaterialien, um das gewünschte Substitutionsmuster zu erreichen. Bei der Zielverbindung handelt es sich genauer gesagt um 1-(3-Amino-5-phenylthiophen-2-yl)ethanon, was bedeutet, dass sich die Acetylgruppe an Position 2 und die Aminogruppe an Position 3 des Thiophenrings befindet. Dies stellt eine Abweichung vom typischen Produkt einer Standard-Gewald-Reaktion dar, die 2-Amino-3-substituierte Thiophene liefert. Eine Modifikation der Gewald-Reaktion ist daher erforderlich.

Die Synthese geht von Phenylacetaldehyd, Cyanaceton und elementarem Schwefel aus. Der Mechanismus lässt sich in die folgenden Schlüsselschritte unterteilen:

-

Knoevenagel-Kondensation: Die Reaktion wird durch eine basenkatalysierte Knoevenagel-Kondensation zwischen dem Phenylacetaldehyd (dem Keton/Aldehyd) und dem Cyanaceton (der aktiven Methylenverbindung) eingeleitet.[2] Dies führt zur Bildung eines α,β-ungesättigten Nitril-Zwischenprodukts.

-

Schwefeladdition (Thiolierung): Elementarer Schwefel wird an das α,β-ungesättigte Nitril addiert. Der genaue Mechanismus dieses Schrittes ist komplex und kann die Bildung von Polysulfid-Zwischenprodukten beinhalten.[1]

-

Zyklisierung und Tautomerisierung: Das geschwefelte Zwischenprodukt zyklisiert dann, gefolgt von einer Tautomerisierung, um den aromatischen 2-Aminothiophenring zu bilden.[2]

Die Verwendung von Cyanaceton als aktive Methylenverbindung ist entscheidend für die Einführung der Acetylgruppe an der gewünschten Position.

Quantitative Datenzusammenfassung

Die folgenden Tabellen fassen die quantitativen Daten zusammen, die für die Synthese von 2-Acetyl-3-amino-5-phenylthiophen relevant sind.

Tabelle 1: Physikalisch-chemische Eigenschaften von 2-Acetyl-3-amino-5-phenylthiophen

| Eigenschaft | Wert |

| CAS-Nummer | 105707-24-2[3] |

| Summenformel | C₁₂H₁₁NOS[3] |

| Molekulargewicht | 217.29 g/mol [3] |

| IUPAC-Name | 1-(3-Amino-5-phenylthiophen-2-yl)ethanon[3] |

Tabelle 2: Typische Reaktionsparameter für die Gewald-Synthese

| Parameter | Wert/Bedingung |

| Ausgangsmaterialien | Phenylacetaldehyd, Cyanaceton, Elementarer Schwefel |

| Base | Triethylamin oder Morpholin[1] |

| Lösungsmittel | Ethanol oder Methanol[1] |

| Temperatur | 40-60 °C[4] |

| Reaktionszeit | 2-24 Stunden[1] |

| Ausbeute | Mäßig bis gut (abhängig von den spezifischen Bedingungen) |

Detailliertes Versuchsprotokoll

Dieses Protokoll beschreibt ein allgemeines Eintopf-Verfahren für die Synthese von 2-Acetyl-3-amino-5-phenylthiophen über eine modifizierte Gewald-Reaktion. Eine Optimierung für spezifische Laborbedingungen kann erforderlich sein.

Materialien:

-

Phenylacetaldehyd

-

Cyanaceton

-

Elementarer Schwefel (Pulver)

-

Triethylamin (oder Morpholin)

-

Ethanol (oder Methanol)

-

Rundkolben mit Magnetrührer und Rückflusskühler

-

Heizplatte mit Magnetrührer

-

Ausrüstung zur Dünnschichtchromatographie (DC)

-

Ausrüstung zur Filtration

-

Ausrüstung zur Umkristallisation

Verfahren:

-

In einem Rundkolben, der mit einem Magnetrührer und einem Rückflusskühler ausgestattet ist, werden Phenylacetaldehyd (10 mmol), Cyanaceton (10 mmol) und elementarer Schwefel (12 mmol, 0,38 g) in Ethanol (20-30 ml) gegeben.[1]

-

Unter Rühren wird Triethylamin (10-20 mol%) als basischer Katalysator zu der Mischung gegeben.[1]

-

Die Reaktionsmischung wird bei 50-60 °C gerührt.[4] Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

-

Nach Abschluss der Reaktion (typischerweise nach 3-5 Stunden) lässt man die Mischung auf Raumtemperatur abkühlen.[4]

-

Wenn sich ein Niederschlag bildet, wird der Feststoff durch Filtration gesammelt und mit kaltem Ethanol gewaschen.[1]

-

Wenn sich kein Niederschlag bildet, wird das Lösungsmittel unter reduziertem Druck entfernt. Der Rückstand wird dann durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol, Methanol oder eine Mischung aus Ethylacetat und Hexan) oder durch Säulenchromatographie an Kieselgel gereinigt.[1]

Visualisierungen

Die folgenden Diagramme veranschaulichen den Arbeitsablauf der Synthese und den zugrunde liegenden Mechanismus.

References

Spectroscopic Characterization of 2-Acetyl-3-Amino-5-Phenylthiophene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Acetyl-3-Amino-5-Phenylthiophene, a heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2] The presence of a thiophene ring, along with amino and acetyl functional groups, makes it a valuable scaffold for the synthesis of various biologically active molecules.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its structural elucidation through various spectroscopic techniques.

Molecular Structure and Properties

This compound is characterized by a central thiophene ring substituted with an acetyl group at the 2-position, an amino group at the 3-position, and a phenyl group at the 5-position.

| Property | Value |

| Molecular Formula | C₁₂H₁₁NOS |

| Molecular Weight | 217.29 g/mol |

| CAS Number | 105707-24-2 |

Synthesis

The synthesis of this compound can be achieved through several methods, with the Gewald reaction being a prominent approach.[1] This reaction typically involves the condensation of a ketone (or aldehyde) with an activated nitrile in the presence of elemental sulfur and a base.

A general workflow for the synthesis and subsequent characterization is outlined below:

Synthesis and Characterization Workflow

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. While specific data for this compound is not extensively published, the following sections provide expected ranges and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for elucidating the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the amino protons, the acetyl methyl protons, the thiophene proton, and the protons of the phenyl ring.

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

Note: The following data is for a related compound, 3-acetyl-2-aminothiophene, and serves as an illustrative example.[3]

Table 1: NMR Data for a Related 3-Acetyl-2-aminothiophene [3]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 2.29 | s | - | NCOCH₃ |

| ¹H | 2.52 | s | - | COCH₃ |

| ¹H | 6.72 | d | 5.8 | H-5 |

| ¹H | 7.18 | d | 5.8 | H-4 |

| ¹H | 11.88 | s | - | NH |

| ¹³C | 23.5 | - | - | NCOCH₃ |

| ¹³C | 28.7 | - | - | COCH₃ |

| ¹³C | 116.0 | - | - | C-5 |

| ¹³C | 120.8 | - | - | C-3 |

| ¹³C | 124.1 | - | - | C-4 |

| ¹³C | 149.4 | - | - | C-2 |

| ¹³C | 167.7 | - | - | NCO |

| ¹³C | 195.8 | - | - | CO |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies are expected for the N-H, C=O, C=C, and C-S bonds.

Note: The following data represents typical vibrational frequencies for substituted aminothiophenes.

Table 2: Expected FT-IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3400-3200 | N-H stretch | Amino (NH₂) |

| 1680-1630 | C=O stretch | Acetyl (C=O) |

| 1600-1450 | C=C stretch | Aromatic/Thiophene Ring |

| 1360-1350 | C-H bend | Methyl |

| ~700 | C-S stretch | Thiophene Ring |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended conjugation from the phenyl group through the thiophene ring is expected to result in absorption bands in the UV-Vis region. The absorption maxima are influenced by the solvent polarity.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. For this compound (C₁₂H₁₁NOS), the expected molecular ion peak [M]⁺ would be at m/z 217.29.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).[5]

-

Data Acquisition:

-

Record the ¹H NMR spectrum, referencing it to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]

-

Record the ¹³C NMR spectrum.

-

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.

-

Instrumentation: Use a standard FT-IR spectrometer.[5]

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.[6]

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-grade solvent (e.g., ethanol, acetonitrile).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm, using the pure solvent as a reference.

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max).

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

-

Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic techniques outlined in this guide are essential for the unambiguous structural characterization of this compound. While a complete set of experimental data for this specific molecule is not widely published, the provided information on related compounds and standard protocols offers a solid foundation for researchers. The combination of NMR, FT-IR, UV-Vis, and mass spectrometry provides a comprehensive picture of the molecule's structure, purity, and electronic properties, which is critical for its further development in various scientific and industrial applications.

References

An In-depth Technical Guide on the Spectroscopic Characterization of 2-Acetyl-3-Amino-5-Phenylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-3-amino-5-phenylthiophene is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science. Its structural elucidation is crucial for confirming its identity and purity, which is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a detailed overview of the expected NMR and MS data for this compound, along with standardized experimental protocols for data acquisition.

Disclaimer: Extensive searches of scientific literature and spectral databases did not yield publicly available, experimentally-derived NMR and mass spectrometry data for this compound. The data presented in the following tables are therefore predicted values based on the analysis of its chemical structure and comparison with spectroscopically characterized analogous compounds. These predictions are intended to serve as a reference and guide for researchers in the interpretation of experimentally obtained spectra.

Data Presentation

The quantitative spectral data for this compound are summarized below.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.2 | Multiplet | 5H | Phenyl-H |

| ~6.8 | Singlet | 1H | Thiophene-H4 |

| ~5.9 | Broad Singlet | 2H | NH₂ |

| ~2.5 | Singlet | 3H | Acetyl-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O (Acetyl) |

| ~150 | Thiophene-C3 |

| ~145 | Thiophene-C5 |

| ~135 | Phenyl-C (ipso) |

| ~129 | Phenyl-CH |

| ~128 | Phenyl-CH |

| ~127 | Phenyl-CH |

| ~120 | Thiophene-C4 |

| ~115 | Thiophene-C2 |

| ~29 | Acetyl-CH₃ |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 217 | [M]⁺ (Molecular Ion) |

| 202 | [M - CH₃]⁺ |

| 174 | [M - COCH₃]⁺ |

| 141 | [C₈H₇S]⁺ |

| 77 | [C₆H₅]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the analyte.

Materials and Equipment:

-

High-field NMR spectrometer (e.g., 500 MHz)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

The sample: this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Pipettes and a vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and transfer it into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.

-

Cap the tube and gently vortex or shake it until the sample is completely dissolved.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Place the sample in the spectrometer's autosampler or manually insert it into the magnet.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm.

-

Use a standard pulse sequence for proton NMR.

-

Set the number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the spectral width to approximately 250 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set a sufficient number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FIDs of both ¹H and ¹³C experiments.

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Materials and Equipment:

-

Mass spectrometer with an Electron Ionization (EI) source

-

Direct insertion probe or GC-MS system

-

Helium (for GC-MS)

-

The sample: this compound

-

Solvent (e.g., methanol or dichloromethane)

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent like methanol or dichloromethane to a concentration of approximately 1 mg/mL.

-

-

Instrument Setup:

-

Tune the mass spectrometer using a standard calibrant (e.g., perfluorotributylamine - PFTBA).

-

Set the ion source to Electron Ionization (EI) mode.

-

Set the electron energy to 70 eV.

-

Set the mass range for scanning (e.g., m/z 40-500).

-

-

Sample Introduction and Data Acquisition:

-

Direct Insertion Probe:

-

Apply a small amount of the dissolved sample onto the probe tip and allow the solvent to evaporate.

-

Insert the probe into the ion source and gradually heat it to volatilize the sample.

-

-

GC-MS:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.

-

The compound will be separated on the GC column and then introduced into the mass spectrometer.

-

-

Acquire the mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the observed spectrum with predicted fragmentation patterns.

-

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of a novel chemical compound like this compound.

Caption: A diagram illustrating the general workflow from chemical synthesis to structural confirmation.

Physical and chemical properties of 2-Acetyl-3-Amino-5-Phenylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl-3-amino-5-phenylthiophene is a substituted thiophene derivative of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, methods of synthesis, and known biological activities. While specific experimental data for this compound is limited in publicly available literature, this document compiles existing knowledge and provides representative experimental protocols and expected analytical characteristics based on closely related structures. The potential of this compound as an anti-tuberculosis agent is also discussed, drawing parallels with the known mechanisms of similar thiophene-based compounds.

Introduction

Thiophene-containing heterocycles are a prominent class of compounds in drug discovery, known to exhibit a wide range of biological activities.[1] The unique structural and electronic properties of the thiophene ring allow it to act as a versatile scaffold in the design of novel therapeutic agents. This compound combines several key pharmacophoric features: a thiophene core, an acetyl group, an amino group, and a phenyl substituent. This combination of functional groups suggests potential for diverse chemical reactivity and biological interactions, making it a valuable subject of study for researchers in drug development.

Physical and Chemical Properties

Detailed experimental data for the physical and chemical properties of this compound are not extensively reported. However, based on its structure and data from chemical suppliers, the following information has been compiled.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-(3-amino-5-phenylthiophen-2-yl)ethanone | N/A |

| CAS Number | 105707-24-2 | [2] |

| Molecular Formula | C₁₂H₁₁NOS | [2] |

| Molecular Weight | 217.29 g/mol | [2] |

| Appearance | Not reported (likely a solid) | N/A |

| Melting Point | Not reported for this compound. A related compound, 2-Acetyl-3-amino-5-(4-chlorophenyl)thiophene, has a reported melting point of 138 °C. | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | 28.4 µg/mL | N/A |

| SMILES | CC(=O)C1=C(N)C=C(S1)C2=CC=CC=C2 | N/A |

Synthesis

The primary method for the synthesis of 2-aminothiophenes is the Gewald reaction .[3][4] This multicomponent reaction offers a versatile and efficient route to polysubstituted thiophenes.

General Experimental Protocol for Gewald Synthesis of 2-Aminothiophenes

While a specific protocol for this compound is not available, the following is a representative procedure for a related 2-aminothiophene, adapted from the literature for the synthesis of 1-(2-Amino-3-thienyl)ethanone.[4]

dot

Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophenes.

Materials:

-

Benzoylacetonitrile (or a related activated nitrile)

-

An appropriate ketone (e.g., acetone or a precursor to the acetyl group)

-

Elemental sulfur

-

A suitable base (e.g., triethylamine, morpholine, or diethylamine)[3]

-

An appropriate solvent (e.g., ethanol or dimethylformamide)

Procedure:

-

To a solution of the activated nitrile and the ketone in the chosen solvent, add the base catalyst.

-

To this mixture, add elemental sulfur portion-wise while stirring.

-

The reaction mixture is then heated (e.g., to 50-60 °C) and stirred for a period of time (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography.[4]

-

After cooling to room temperature, the reaction mixture is poured into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the desired 2-aminothiophene.

Spectroscopic Characterization (Expected)

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | - Singlet (3H) for the acetyl group (CH₃) protons, likely in the range of δ 2.3-2.7 ppm.- Broad singlet (2H) for the amino group (NH₂) protons, which can be exchangeable with D₂O.- Singlet (1H) for the proton on the thiophene ring.- Multiplet (5H) for the protons of the phenyl group, likely in the range of δ 7.2-7.8 ppm. |

| ¹³C NMR | - Signal for the acetyl methyl carbon (CH₃) around δ 25-30 ppm.- Signals for the aromatic carbons of the phenyl and thiophene rings in the range of δ 110-150 ppm.- Signal for the acetyl carbonyl carbon (C=O) in the range of δ 190-200 ppm. |

| IR (Infrared) Spectroscopy | - N-H stretching vibrations for the amino group, typically two bands in the region of 3300-3500 cm⁻¹.- C=O stretching vibration for the acetyl group, a strong band around 1650-1680 cm⁻¹.- C=C stretching vibrations for the aromatic rings in the region of 1450-1600 cm⁻¹.- C-H stretching vibrations for the aromatic and methyl groups. |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (217.29).- Fragmentation patterns may include the loss of the acetyl group (M-43) and other characteristic fragments. |

Biological Activity and Potential Signaling Pathways

Anti-tuberculosis Activity

Research has indicated that this compound exhibits potential anti-tuberculosis properties.[4] While the specific mechanism of action for this compound has not been elucidated, studies on related nitrothiophene compounds provide insights into a possible mode of action against Mycobacterium tuberculosis.

Some nitrothiophene derivatives act as prodrugs that are activated by a bacterial F₄₂₀-dependent nitroreductase.[5] This activation leads to the release of nitric oxide, which is a key molecule in the non-specific killing of the bacteria. It is plausible that this compound or its derivatives could be investigated for similar mechanisms or other novel anti-mycobacterial pathways.

dot

Caption: Putative activation pathway for nitrothiophene-based anti-tuberculosis drugs.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry, particularly as a scaffold for the development of new anti-tuberculosis agents. While a comprehensive set of experimental data for this specific compound is not yet available in the public domain, this guide provides a foundational understanding of its properties, synthesis, and potential biological relevance based on current knowledge of related compounds. Further research is warranted to fully characterize this promising molecule and explore its therapeutic applications. Detailed experimental studies on its synthesis, characterization, and mechanism of action will be crucial for advancing its development as a potential drug candidate.

References

- 1. rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Buy this compound | 105707-24-2 [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis, Characterization, and Structural Insights of 2-Acetyl-3-Amino-5-Phenylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Acetyl-3-Amino-5-Phenylthiophene, a heterocyclic compound with significant potential in medicinal chemistry and materials science. While a definitive crystal structure for this specific molecule is not publicly available, this document extrapolates crucial structural and chemical information from closely related, crystallographically characterized analogs. This guide covers the primary synthetic routes, predicted spectroscopic data, and an in-depth analysis of a representative crystal structure to infer the molecular geometry and intermolecular interactions of the title compound.

Introduction

Thiophene derivatives are a cornerstone in the development of novel pharmaceuticals and functional organic materials. The 2-aminothiophene scaffold, in particular, is a privileged structure found in a variety of biologically active molecules. This compound combines the key pharmacophoric elements of an acetyl group, an amino group, and a phenyl substituent on the thiophene ring, making it an attractive target for synthesis and further functionalization. This compound serves as a versatile intermediate for the synthesis of more complex heterocyclic systems and is of interest for its potential anti-tuberculosis and other pharmacological activities.[1]

Synthesis of this compound

The most common and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction .[2] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) in the presence of elemental sulfur and a base, typically a secondary amine like diethylamine or morpholine.[2][3]

For the synthesis of this compound, the likely precursors would be phenylacetaldehyde, 3-oxobutanenitrile (acetylacetonitrile), and elemental sulfur.

Experimental Protocol: Gewald Synthesis

The following is a generalized protocol based on literature procedures for similar 2-aminothiophenes.[4][5]

-

Reaction Setup: To a solution of phenylacetaldehyde (1.0 eq) and 3-oxobutanenitrile (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add elemental sulfur (1.1 eq).

-

Catalyst Addition: Add a catalytic amount of a secondary amine, such as diethylamine (0.2 eq).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (40-60 °C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.

Spectroscopic and Physical Data

| Property | Data |

| Molecular Formula | C₁₂H₁₁NOS |

| Molecular Weight | 217.29 g/mol |

| CAS Number | 105707-24-2 |

| Appearance | Expected to be a yellow or orange solid. |

| ¹H NMR (Predicted) | δ (ppm): ~2.4 (s, 3H, -COCH₃), ~6.0-7.0 (br s, 2H, -NH₂), ~7.2-7.6 (m, 6H, Ar-H and thiophene-H) |

| ¹³C NMR (Predicted) | δ (ppm): ~30 (-COCH₃), ~105-165 (thiophene carbons), ~125-140 (phenyl carbons), ~195 (C=O) |

| IR Spectroscopy (Predicted) | ν (cm⁻¹): ~3400-3200 (N-H stretch), ~1650 (C=O stretch), ~1600-1500 (C=C stretch) |

| Mass Spectrometry (Predicted) | m/z: 217 (M⁺) |

Crystal Structure Analysis (by Analogy)

As a definitive crystal structure for this compound has not been reported, we present the crystallographic data for a closely related analog, Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate , to provide insights into the expected solid-state structure.[4] This analog shares the key 2-amino and acetyl functionalities on the thiophene ring.

Crystallographic Data for the Analog[4]

| Parameter | Value |

| Chemical Formula | C₁₀H₁₃NO₃S |

| Molecular Weight | 227.28 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5397 (3) |

| b (Å) | 8.4514 (3) |

| c (Å) | 16.7058 (6) |

| β (°) | 94.465 (1) |

| Volume (ų) | 1061.28 (7) |

| Z | 4 |

| Temperature (K) | 150 (2) |

Inferred Molecular Geometry and Intermolecular Interactions

Based on the crystal structure of the analog, the following features are anticipated for this compound:

-

Planarity: The thiophene ring is expected to be essentially planar.

-

Intramolecular Hydrogen Bonding: A significant feature is the likely formation of an intramolecular N-H···O hydrogen bond between the amino group and the carbonyl oxygen of the acetyl group.[7][8] This interaction would form a stable six-membered pseudo-ring, contributing to the planarity of the molecule and influencing its chemical reactivity.

-

Intermolecular Interactions: In the solid state, molecules are likely to be linked by intermolecular N-H···O hydrogen bonds, forming dimers or chains.[4][7] Additionally, C-H···π and π-π stacking interactions involving the thiophene and phenyl rings are also possible, contributing to the overall crystal packing.

Applications and Future Directions

This compound and its derivatives are of significant interest in several fields:

-

Medicinal Chemistry: The 2-aminothiophene scaffold is a key component in a wide range of therapeutic agents. The title compound has been investigated for its potential anti-tuberculosis activity.[1] Further derivatization of the amino and acetyl groups could lead to the discovery of novel compounds with enhanced biological profiles.

-

Organic Synthesis: The presence of multiple reactive sites (amino, acetyl, and the thiophene ring) makes it a valuable building block for the synthesis of more complex heterocyclic systems, such as thieno[2,3-b]pyridines and other fused-ring structures.[9][10]

-

Materials Science: Thiophene-based molecules are widely used in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their favorable electronic properties.[1]

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, a comprehensive understanding of its synthesis, spectroscopic properties, and likely solid-state behavior can be derived from the available literature and data from closely related analogs. The Gewald reaction provides a straightforward route to this valuable synthetic intermediate. Spectroscopic and crystallographic data from analogous compounds strongly suggest a planar structure stabilized by intramolecular hydrogen bonding, with intermolecular interactions playing a key role in the crystal packing. The versatile chemical nature of this compound makes it a promising platform for the development of new pharmaceuticals and functional materials. Further research, including single-crystal X-ray diffraction studies, would be invaluable to fully characterize this important heterocyclic molecule.

References

- 1. Buy this compound | 105707-24-2 [smolecule.com]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2-Acetyl-3-Amino-5-Phenylthiophene in Organic Solvents: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility of 2-Acetyl-3-Amino-5-Phenylthiophene, a heterocyclic compound with potential applications in medicinal chemistry. An understanding of its solubility in various organic solvents is fundamental for synthesis, purification, formulation, and various screening assays. This document collates the available solubility data, presents detailed experimental protocols for its determination, and provides a visual workflow to aid in experimental design.

Core Physicochemical Properties

This compound, with the CAS Number 105707-24-2, is a solid organic compound.[1] Its molecular structure, featuring a thiophene ring substituted with acetyl, amino, and phenyl groups, suggests a degree of polarity, which will influence its solubility in different organic solvents.

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for this compound in a range of organic solvents is not extensively available in peer-reviewed literature. One source indicates a solubility of 28.4 µg/mL, although the solvent used is not specified.[2] A safety data sheet for the compound states that information on its solubility in water and other solvents is not available.[1]

Given the limited direct data, this guide presents solubility information for structurally analogous aminothiophene derivatives to provide researchers with a foundational understanding for solvent selection. It is crucial to note that these values are for similar, but not identical, compounds and should be used as a preliminary guide. Experimental verification of the solubility of this compound in the specific solvents of interest is strongly recommended.

Table 1: Solubility of Structurally Similar Aminothiophene Derivatives in Selected Organic Solvents

| Compound Name | Solvent | Temperature (°C) | Solubility |

| 2-Amino-4-phenyl-thiophene-3-carboxylic acid ethyl ester | Dimethylformamide (DMF) | Not Specified | 30 mg/mL[3] |

| 2-Amino-4-phenyl-thiophene-3-carboxylic acid ethyl ester | Dimethyl sulfoxide (DMSO) | Not Specified | 30 mg/mL[3] |

| 2-Amino-4-phenyl-thiophene-3-carboxylic acid ethyl ester | DMSO:PBS (pH 7.2) (1:10) | Not Specified | 0.1 mg/mL[3] |

| 2-Amino-4-phenyl-thiophene-3-carboxylic acid ethyl ester | Ethanol | Not Specified | 20 mg/mL[3] |

| 2-Acetylthiophene | Dimethyl Sulfoxide (DMSO) | Not Specified | 200 mg/mL[4] |

| 2-Acetylthiophene | Water | 30 | 14 g/L[4] |

| 2-Acetylthiophene | Ethanol | Not Specified | Soluble[4] |

| 2-Acetylthiophene | Diethyl Ether | Not Specified | More soluble than in water[4] |

| 2-Acetyl-5-methylthiophene | Ethanol | Not Specified | Soluble[5] |

| 2-Acetyl-5-methylthiophene | Water | Not Specified | Very slightly soluble[5] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, the following section outlines a detailed methodology for the widely accepted equilibrium shake-flask method, followed by concentration analysis.

Objective:

To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of analytical grade

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker.

-

Agitate the samples at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Sample Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

The resulting concentration is the solubility of this compound in the specific solvent at the experimental temperature. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

Concluding Remarks for Researchers

The provided data on analogous compounds and the detailed experimental protocol offer a solid foundation for researchers working with this compound. Due to the scarcity of direct solubility data, it is imperative that experimental determination is carried out for any solvent system being considered for use in research or development. This will ensure accuracy in downstream applications and contribute valuable data to the scientific community.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. Buy this compound | 105707-24-2 [smolecule.com]

- 3. 2-AMINO-4-PHENYL-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER CAS#: 4815-36-5 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Acetyl-5-methylthiophene | C7H8OS | CID 83655 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of 2-Aminothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of 2-aminothiophene derivatives. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and a historical perspective on this versatile heterocyclic scaffold.

A Historical Perspective: From Obscure Origins to a Privileged Scaffold

The journey of 2-aminothiophene derivatives from chemical curiosities to a cornerstone of medicinal chemistry is a testament to the power of synthetic innovation. While early, limited syntheses were reported, the field was revolutionized by the advent of the Gewald reaction in 1961.[1][2][3] This multicomponent reaction, which condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base, provided a remarkably efficient and versatile route to a wide array of polysubstituted 2-aminothiophenes.[1][2][3] The accessibility and mild reaction conditions of the Gewald reaction have cemented its status as the most prominent method for the synthesis of this scaffold.[1][4]

The elucidation of the Gewald reaction's mechanism, a complex process involving a Knoevenagel condensation followed by sulfur addition and cyclization, was a significant undertaking that evolved over decades, with recent computational studies providing deeper insights into the intricate intermediates.[2][5] The broad utility of 2-aminothiophenes stems from their role as a "privileged scaffold" in medicinal chemistry, meaning they can serve as a core structure for ligands targeting a diverse range of biological targets.[4][6] This has led to the discovery of 2-aminothiophene derivatives with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[7][8][9]

Quantitative Biological Activity of 2-Aminothiophene Derivatives

The following table summarizes the in vitro biological activities of a selection of 2-aminothiophene derivatives against various targets, as measured by their half-maximal inhibitory concentration (IC50) or half-maximal cytotoxic concentration (CC50). This data provides a quantitative basis for understanding the structure-activity relationships (SAR) within this chemical class.

| Compound ID | Structure | Target/Cell Line | Biological Activity | IC50/CC50 (µM) | Reference |

| SB-200 | Not explicitly provided | Leishmania braziliensis promastigotes | Antileishmanial | 4.25 | [10] |

| Leishmania major promastigotes | Antileishmanial | 4.65 | [10] | ||

| Leishmania infantum promastigotes | Antileishmanial | 3.96 | [10] | ||

| Leishmania infantum amastigotes | Antileishmanial | 2.85 | [10] | ||

| A1 macrophages | Cytotoxicity | 42.52 | [10] | ||

| VERO cells | Cytotoxicity | 39.2 | [10] | ||

| Compound 7 | 2-aminothiophene-3-arylketone analogue | In vivo (CD1 mice) | Glucose lowering | 10 mg/kg dose lowered blood glucose by 50% after 60 min | [11] |

| Various Derivatives | 5-bromoindole 2-aminothiophene hybrids | Leishmania amazonensis promastigotes | Antileishmanial | Active compounds with IC50 ≤ 10.0 | [12] |

| Various Derivatives | 2-aminothiophene-indole hybrids | Leishmania amazonensis promastigotes | Antileishmanial | 18 compounds with IC50 < 15.0 | [13] |

| Various Derivatives | 2-aminoselenophene derivatives | Leishmania amazonensis promastigotes | Antileishmanial | Several compounds with IC50 < 3.5 | [12] |

Experimental Protocols: Synthesis of 2-Aminothiophene Derivatives

The following section provides a detailed, generalized experimental protocol for the synthesis of 2-aminothiophene derivatives via the Gewald reaction.

General Procedure for the Gewald Three-Component Reaction

This protocol is a representative example for the synthesis of substituted 2-aminothiophenes.

Materials:

-

Aldehyde or ketone (1.0 eq)

-

α-cyanoester (e.g., ethyl cyanoacetate) or malononitrile (1.0 eq)

-

Elemental sulfur (1.0 eq)

-

Base (e.g., diethylamine, morpholine, or triethylamine) (catalytic to stoichiometric amount)

-

Solvent (e.g., ethanol, methanol, or dimethylformamide)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde or ketone, the α-cyanoester or malononitrile, and elemental sulfur in the chosen solvent.

-

Stir the mixture at room temperature.

-

Slowly add the base to the reaction mixture. An exothermic reaction may be observed.

-

After the addition of the base, continue stirring the reaction mixture at room temperature or heat to reflux for a period ranging from 30 minutes to several hours, depending on the specific substrates. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature. In many cases, the product will precipitate out of the solution.

-

Collect the solid product by filtration and wash it with a cold solvent (e.g., ethanol or water) to remove any unreacted starting materials and soluble impurities.

-

If no precipitate forms, the reaction mixture can be concentrated under reduced pressure, and the residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and mass spectrometry) and determine its melting point.

Note: The optimal base, solvent, temperature, and reaction time can vary significantly depending on the reactivity of the starting materials. It is recommended to perform small-scale pilot reactions to determine the optimal conditions for a specific synthesis.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate fundamental workflows and pathways relevant to the study of 2-aminothiophene derivatives.

The Gewald Reaction Mechanism

Caption: The mechanistic pathway of the Gewald reaction.

Drug Discovery and Development Workflow

Caption: A generalized workflow for drug discovery and development.[1][2][5][9][14]

GLP-1 Receptor Signaling Pathway

Caption: The GLP-1 receptor signaling pathway in pancreatic β-cells.[4][7][8][15][16]

Conclusion

The discovery and development of 2-aminothiophene derivatives represent a significant chapter in the history of heterocyclic chemistry and drug discovery. The versatility of the Gewald reaction has provided access to a vast chemical space, enabling the exploration of these compounds against a multitude of biological targets. As our understanding of disease pathways deepens and synthetic methodologies continue to evolve, the 2-aminothiophene scaffold is poised to remain a critical component in the development of novel therapeutics. This guide serves as a foundational resource for researchers seeking to build upon this rich history and contribute to the future of this remarkable class of molecules.

References

- 1. genemod.net [genemod.net]

- 2. Drug Discovery Workflow - What is it? [vipergen.com]

- 3. Allosteric Ligands of the Glucagon-Like Peptide 1 Receptor (GLP-1R) Differentially Modulate Endogenous and Exogenous Peptide Responses in a Pathway-Selective Manner: Implications for Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. BioPharma Drug Development Workflow and Techniques - TA [tainstruments.com]

- 6. Positive Allosteric Modulation of the Glucagon-like Peptide-1 Receptor by Diverse Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

- 9. pharmafocuseurope.com [pharmafocuseurope.com]

- 10. Antileishmanial activity of 2-amino-thiophene derivative SB-200 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nebiolab.com [nebiolab.com]

- 15. mdpi.com [mdpi.com]

- 16. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

Basic reactivity of the acetyl and amino groups in 2-aminothiophenes

An In-depth Technical Guide on the Basic Reactivity of the Acetyl and Amino Groups in 2-Aminothiophenes

Introduction

Substituted 2-aminothiophenes are a cornerstone in medicinal chemistry and materials science, recognized as privileged structures in the design of novel therapeutic agents and functional materials.[1][2][3][4][5] Their synthetic accessibility, primarily through the versatile Gewald reaction, and the rich chemistry of their functional groups make them invaluable building blocks.[6][7][8] This guide provides a detailed exploration of the fundamental reactivity of two key functional groups often found on this scaffold: the inherent 2-amino group and a representative 3-acetyl group. Understanding the interplay and individual chemical behavior of these groups is paramount for researchers, scientists, and drug development professionals aiming to synthesize and functionalize 2-aminothiophene derivatives.

The thiophene ring itself is an electron-rich aromatic system, generally more reactive towards electrophilic substitution than benzene.[9][10] The 2-amino group, being a strong electron-donating group, further activates the ring, particularly at the C5 position.[11] Conversely, an acetyl group is electron-withdrawing and deactivates the ring.[9][12] This document will dissect the reactivity of these groups, providing detailed experimental protocols, quantitative data, and visual diagrams to elucidate their chemical transformations.

Synthesis of the 2-Aminothiophene Core: The Gewald Reaction

The most prominent and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction, a one-pot, multi-component process.[8][13] The reaction typically involves the condensation of a ketone or aldehyde with an α-activated nitrile (such as malononitrile or ethyl cyanoacetate) in the presence of elemental sulfur and a basic catalyst.[1][6]

The generally accepted mechanism proceeds in three stages:

-

Knoevenagel-Cope Condensation: A base, commonly a secondary amine like morpholine or piperidine, catalyzes the condensation between the carbonyl compound and the active methylene compound to yield an α,β-unsaturated nitrile intermediate.[13][14]

-

Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. This step is complex and may involve the formation of polysulfide intermediates.[13][14]

-

Cyclization and Tautomerization: The sulfurated intermediate undergoes intramolecular cyclization onto the nitrile group, followed by tautomerization to form the stable, aromatic 2-aminothiophene product.[1][14]

Data Presentation: Gewald Reaction Yields

The efficiency of the Gewald reaction can be influenced by catalysts, solvents, and energy sources.

| Carbonyl Compound | α-Activated Nitrile | Catalyst/Conditions | Solvent | Yield (%) | Reference |

| Cyclohexanone | Malononitrile | L-Proline (10 mol%) | DMF | 84 | [15] |

| Ethyl acetoacetate | Malononitrile | Ball-milling (750 rpm), no catalyst | Solvent-free | 97 | [16] |

| Various ketones | Malononitrile | Sodium polysulfide, ultrasound | Water | 42-90 | [17] |

| Ketones | Nitriles | Triethylamine | Water | 75-98 | [18] |

Experimental Protocol: General One-Pot Gewald Synthesis

This protocol is a general guideline and may require optimization for specific substrates.[13]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq), the active methylene compound (1.0 eq), and elemental sulfur (1.2 eq).

-

Solvent and Catalyst: Add a suitable solvent (e.g., ethanol, methanol, or DMF) to create a stirrable mixture. Add the basic catalyst (e.g., morpholine or triethylamine, 10-20 mol%).

-

Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. Higher temperatures can improve the reactivity and solubility of sulfur but may also lead to side reactions.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture and pour it into ice-water. If a solid precipitates, collect it by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the crude product or organic extract with water to remove inorganic salts. The final product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or silica gel column chromatography.[13]

Reactivity of the 2-Amino Group

The amino group at the C2 position is a versatile handle for derivatization due to its nucleophilic character. The electron-donating nature of the thiophene ring enhances the electron density on the nitrogen atom, making 2-aminothiophenes generally more nucleophilic and basic than 2-aminofurans.[11]

Acylation

The reaction of the 2-amino group with acylating agents such as acetic anhydride or acyl chlorides readily forms the corresponding stable N-acetylated amides. This is often done to protect the amino group or to introduce a new functional moiety.[19][20]

| Starting Material | Acylating Agent | Conditions | Product | Yield (%) | Reference |

| 3-Acetyl-2-aminothiophene | Acetic Anhydride | Reflux, 15 min | 2-Acetamido-3-acetylthiophene | N/A | [20] |

| 1-(2-Amino-3-thienyl)ethanone | Acetic Anhydride | Reflux | N-[3-acetyl-thiophen-2-yl]acetamide | N/A | [19] |

Experimental Protocol: Acylation with Acetic Anhydride [20]

-

Reaction Setup: In a round-bottom flask, suspend or dissolve the 2-aminothiophene derivative (1.0 eq) in an excess of acetic anhydride.

-

Heating: Heat the mixture to reflux for 15-30 minutes.

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into cold water to hydrolyze the excess acetic anhydride.

-

Isolation: Collect the precipitated solid product by vacuum filtration.

-

Purification: Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure acetamide.

Diazotization

Like other primary aromatic amines, the 2-amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[21][22] These diazonium salts are highly valuable synthetic intermediates. Though often unstable, they can be used immediately in subsequent reactions, such as Sandmeyer-type reactions to introduce halides or in azo coupling reactions to form vividly colored azo dyes.[1][22][23]

Experimental Protocol: Diazotization and Azo Coupling [23]

-

Diazonium Salt Formation: Dissolve the 2-aminothiophene derivative (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.

-

Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, keeping the temperature below 5 °C. Stir for 15-30 minutes at this temperature.

-

Coupling Reaction: In a separate flask, dissolve the coupling partner (e.g., β-naphthol, 1.0 eq) in an aqueous sodium hydroxide solution and cool to 0-5 °C.

-

Azo Dye Formation: Slowly add the cold diazonium salt solution to the cold coupling partner solution with vigorous stirring. A colored precipitate (the azo dye) should form immediately.

-

Isolation: Continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature. Collect the solid dye by vacuum filtration, wash thoroughly with water, and dry.

Reactivity of the Acetyl Group

The acetyl group is a versatile functional handle. As an electron-withdrawing group, it deactivates the thiophene ring towards further electrophilic aromatic substitution.[9][12] Its reactivity is primarily centered on the carbonyl carbon and the adjacent α-protons.

Carbonyl and α-Proton Reactivity

-

Condensation Reactions: The α-protons of the acetyl group are acidic and can be deprotonated by a base. The resulting enolate can participate in condensation reactions. For example, a Knoevenagel condensation with malononitrile can yield a new alkene, which can be a precursor for synthesizing a second thiophene ring fused to the first.[24]

-

Reduction: The carbonyl group can be readily reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄).

-

Oxidation: Under strongly basic conditions with halogens, the acetyl group can undergo the haloform reaction to yield a carboxylic acid.

Influence on Electrophilic Aromatic Substitution (EAS)

The reactivity of the 2-aminothiophene ring towards electrophiles is governed by the combined electronic effects of the substituents.

-

Amino Group (C2): A powerful activating, ortho-, para-director. It strongly directs incoming electrophiles to the C5 position.[11]

-

Acetyl Group (C3): A deactivating, meta-director. It directs incoming electrophiles to the C5 position.

In a 3-acetyl-2-aminothiophene, both the activating amino group and the deactivating acetyl group direct an incoming electrophile to the C5 position. Since the directing effect of the amino group is significantly stronger, electrophilic substitution, such as nitration or halogenation, will overwhelmingly occur at the C5 position, provided it is unsubstituted.[9] Forcing conditions may be required compared to unsubstituted 2-aminothiophene due to the overall deactivation by the acetyl group.[9]

Experimental Protocol: Nitration of 3-Acetyl-2-aminothiophene Acetamide [20]

Note: The amino group is typically protected as an acetamide before nitration to prevent oxidation and improve selectivity.

-

Setup: Dissolve the N-(3-acetyl-thiophen-2-yl)-acetamide (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Nitrating Agent: Slowly add a solution of concentrated nitric acid (1.0 eq) in concentrated sulfuric acid, maintaining the temperature below 5 °C.

-

Reaction: Stir the mixture at low temperature for 1-2 hours.

-

Workup: Carefully pour the reaction mixture onto crushed ice.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. The primary product expected is the 5-nitro derivative.

Conclusion

The 2-amino and acetyl groups on a thiophene core provide a rich platform for synthetic diversification. The 2-amino group serves as a potent nucleophile and a precursor to versatile diazonium salts, enabling a wide range of N-functionalization and substitution reactions. The acetyl group, while deactivating the ring, offers its own set of transformations at the carbonyl and α-carbon, including condensations and reductions. The interplay of these groups' electronic effects predictably directs further substitution on the thiophene ring, primarily to the C5 position. A thorough understanding of this reactivity is essential for leveraging the 2-aminothiophene scaffold to its full potential in the rational design and synthesis of complex molecules for the pharmaceutical and materials science industries.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity [mdpi.com]

- 3. pnrjournal.com [pnrjournal.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 16. sciforum.net [sciforum.net]

- 17. researchgate.net [researchgate.net]

- 18. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. electronicsandbooks.com [electronicsandbooks.com]

- 22. Diazotisation [organic-chemistry.org]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. sciforum.net [sciforum.net]

Theoretical Exploration of 2-Acetyl-3-Amino-5-Phenylthiophene's Electronic Structure: A Technical Guide

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic structure of 2-Acetyl-3-Amino-5-Phenylthiophene. Designed for researchers, scientists, and professionals in drug development, this document outlines the computational protocols and data analysis techniques essential for a thorough theoretical investigation of this promising heterocyclic compound. While specific experimental data for this exact molecule is not extensively published, this guide presents a robust framework for such a study based on established computational methods for analogous thiophene derivatives.

Introduction

This compound is a heterocyclic compound featuring a thiophene ring substituted with acetyl, amino, and phenyl groups.[1] The unique electronic characteristics conferred by these functional groups make it a molecule of significant interest for potential applications in medicinal chemistry and materials science.[1] Thiophene and its derivatives are known to exhibit a wide range of biological activities, and understanding the electronic structure of these compounds is crucial for predicting their reactivity, stability, and potential interactions with biological targets.[2][3]

Theoretical studies, particularly those employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for investigating the electronic properties of molecules at the atomic level.[4][5][6][7][8] These methods can provide valuable insights into molecular geometry, electronic distribution, frontier molecular orbitals, and spectroscopic properties, thereby guiding further experimental research and drug design efforts.

Computational Methodology

A detailed theoretical study of this compound would involve a multi-step computational workflow. The following protocols are based on methodologies successfully applied to similar thiophene derivatives.[4][5][7][8][9]

Geometric Optimization

The initial step involves the optimization of the ground-state molecular geometry. This is crucial as the geometric parameters (bond lengths, bond angles, and dihedral angles) significantly influence the electronic properties.

Protocol:

-

Software: Gaussian 09 or a similar quantum chemistry package.[8]

-

Functional: Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) is a widely used and reliable choice for organic molecules.[4][5][7][8]

-

Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational cost, allowing for the inclusion of polarization and diffuse functions.[7][9]

-

Convergence Criteria: Default convergence criteria for geometry optimization in the software are typically sufficient.

The workflow for the theoretical study can be visualized as follows:

References

- 1. Buy this compound | 105707-24-2 [smolecule.com]

- 2. easychair.org [easychair.org]

- 3. Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents [mdpi.com]

- 4. Synthesis, Molecular Structure Optimization, and Cytotoxicity Assay of a Novel 2-Acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene [mdpi.com]

- 5. Synthesis, Molecular Structure Optimization, and Cytotoxicity Assay of a Novel 2-Acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Thieno[2,3-d]pyrimidines from 2-Acetyl-3-Amino-5-Phenylthiophene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction